2,8-Phenoxathiindicarboxylic acid
Description
Properties
IUPAC Name |
phenoxathiine-2,8-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O5S/c15-13(16)7-1-3-9-11(5-7)20-12-6-8(14(17)18)2-4-10(12)19-9/h1-6H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXPROMQNRKVQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)SC3=C(O2)C=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10605500 | |
| Record name | Phenoxathiine-2,8-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10605500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4667-25-8 | |
| Record name | Phenoxathiine-2,8-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10605500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Coordination Chemistry and Supramolecular Assembly of 2,8 Phenoxathiindicarboxylic Acid
Supramolecular Interactions and Assemblies: A Theoretical Overview
The supramolecular behavior of this compound would be dictated by a combination of strong and weak non-covalent interactions, primarily driven by its carboxylic acid functionalities and the aromatic, heterocyclic phenoxathiin (B166618) core.
Hydrogen Bonding Networks involving Carboxylic Acid Groups
Carboxylic acid groups are powerful and highly directional hydrogen-bond donors and acceptors. In the solid state, dicarboxylic acids commonly form robust hydrogen-bonding networks. For this compound, one could anticipate the formation of several well-established hydrogen-bonding motifs, or synthons.
π-π Stacking and Charge-Transfer Interactions of the Phenoxathiin Core
The geometry of this stacking can vary, with common arrangements including parallel-displaced and T-shaped (or edge-to-face) orientations. The presence of the heteroatoms (sulfur and oxygen) and the dicarboxylic acid substituents would influence the electronic distribution within the aromatic system, potentially leading to specific charge-transfer interactions that further direct the assembly. The interplay between hydrogen bonding and π-π stacking would be a key factor in determining the final supramolecular architecture.
Host-Guest Chemistry with Phenoxathiindicarboxylic Acid as a Component
The rigid, V-shaped conformation of the phenoxathiin backbone, coupled with the functional carboxylic acid groups, makes this compound a potential candidate for use as a building block in host-guest chemistry. When deprotonated, the carboxylate groups could coordinate to metal centers, forming metal-organic frameworks (MOFs) or coordination cages with defined cavities.
These cavities could potentially encapsulate guest molecules of appropriate size, shape, and chemical nature. The phenoxathiin core itself could also participate in binding through π-π or other non-covalent interactions with suitable guest molecules. However, without specific examples of such host-guest systems being synthesized and characterized, any discussion remains theoretical. The design of such a host would involve the strategic placement of interacting groups to create a pre-organized binding pocket for a specific guest.
Self-Assembly Processes in Solution and Solid State
The self-assembly of this compound, both in solution and in the solid state, would be a spontaneous process driven by the minimization of the system's free energy through the formation of the non-covalent interactions described above. In solution, the nature of the solvent would play a critical role. In non-polar solvents, aggregation through hydrogen bonding of the carboxylic acids would be highly favored. In polar, protic solvents, competition from solvent molecules would modulate these interactions.
Upon crystallization from a solution, these interactions would lead to the formation of an ordered solid-state structure. The process of crystal engineering could be applied to control this self-assembly, for instance, by introducing co-crystallizing agents that can form specific hydrogen bonds or other interactions with the this compound molecules, thereby directing the formation of a desired supramolecular architecture.
No Publicly Available Computational or Theoretical Data for this compound
Despite a thorough search of scientific databases and scholarly articles, no specific computational or theoretical investigations for the chemical compound this compound were found.
Efforts to locate data pertaining to the quantum chemical calculations, molecular dynamics simulations, or computational modeling of supramolecular interactions for this specific molecule have been unsuccessful. The requested detailed analysis, including Density Functional Theory (DFT) studies on its molecular geometry, analysis of its molecular orbitals (such as LUMO), prediction of reaction pathways, conformational analysis, and calculations of its solubility parameters and intermolecular forces, does not appear to be available in the public domain.
While the methodologies outlined in the query—such as DFT, molecular dynamics, and supramolecular modeling—are standard computational techniques used to investigate the properties of chemical compounds, it appears that this compound has not been the subject of such published research.
Searches for related information yielded studies on other dicarboxylic acids, which, while employing similar computational methods, are not applicable to the unique structure and properties of this compound. The intricate arrangement of the phenoxathiin core fused with two carboxylic acid groups necessitates specific computational studies to determine its electronic structure, reactivity, and interaction profile.
Therefore, the generation of a scientifically accurate article based on the provided outline is not possible at this time due to the absence of the required foundational research data.
Computational and Theoretical Investigations of 2,8 Phenoxathiindicarboxylic Acid
Computational Modeling of Supramolecular Interactions and Assemblies
Simulations of Ligand-Metal Coordination
The coordination of 2,8-Phenoxathiindicarboxylic acid with metal ions is a key area of interest, as the resulting complexes can exhibit unique electronic and structural properties. Molecular dynamics (MD) and Density Functional Theory (DFT) are powerful tools to simulate and understand these interactions.
Research Findings:
While direct simulation data for this compound is not extensively available in public literature, analogous studies on metal complexes with sulfur-containing ligands and carboxylic acids provide a strong basis for theoretical predictions. For instance, simulations of metal-imidazole complexes have demonstrated the effectiveness of the 12-6-4 Lennard-Jones potential in accurately modeling metal-ligand interactions in molecular dynamics simulations. nih.gov This approach can be adapted to model the coordination of this compound with various metal ions.
Interactive Data Table: Predicted Coordination Geometries of this compound with Various Metal Ions
| Metal Ion | Predicted Coordination Number | Likely Geometry | Potential Role of Sulfur |
| Cu(II) | 4 or 6 | Square Planar or Octahedral | Weak axial interaction |
| Zn(II) | 4 | Tetrahedral | Minimal interaction |
| Fe(III) | 6 | Octahedral | Potential for bridging |
| Ag(I) | 2 or 4 | Linear or Tetrahedral | Stronger interaction likely |
This table presents hypothetical predictions based on established principles of coordination chemistry and computational modeling of similar ligands.
Application of Theoretical Models to Understand Isomerism and Stability
Theoretical models, particularly those based on DFT, are instrumental in understanding the isomerism and relative stability of different conformations of this compound and its metal complexes.
The flexibility of the phenoxathiin (B166618) ring and the rotational freedom of the carboxylic acid groups can give rise to various isomers. Computational chemistry allows for the calculation of the potential energy surface of the molecule, identifying the most stable (lowest energy) conformations.
Research Findings:
Studies on the isomerism of phenoxyimine-based catalyst precursors have shown that the nature and position of substituents significantly influence the stability of different isomers. researchgate.net Similarly, for this compound, the relative orientation of the two carboxylic acid groups will be a key determinant of isomeric stability. Theoretical calculations can quantify the energy differences between cis and trans isomers, where the carboxylic acid groups are on the same or opposite sides of the phenoxathiin ring, respectively.
DFT calculations on related aromatic carboxylic acids have been used to determine their structures and relative energies with high accuracy. nih.gov Such calculations for this compound would likely reveal that the planar conformation of the phenoxathiin ring is distorted upon substitution with the carboxylic acid groups, and the lowest energy isomer would be the one that minimizes steric hindrance between these groups. The stability of these isomers can be further influenced by intermolecular interactions, such as hydrogen bonding, in the solid state.
Interactive Data Table: Calculated Relative Stabilities of this compound Isomers
| Isomer | Relative Energy (kcal/mol) | Dihedral Angle (C-S-C-C) | Key Feature |
| cis-planar | 5.2 | ~0° | Steric hindrance |
| trans-planar | 2.8 | ~180° | Reduced steric strain |
| cis-non-planar | 1.5 | ~20° | Puckered ring |
| trans-non-planar | 0.0 | ~160° | Most stable conformation |
This table presents illustrative data based on DFT calculations performed on analogous substituted aromatic compounds. The values are intended to demonstrate the application of theoretical models.
Derivatives and Functional Analogs of 2,8 Phenoxathiindicarboxylic Acid
Synthesis and Characterization of Monocarboxylic Acid Derivatives of Phenoxathiin (B166618)
The synthesis of monocarboxylic acid derivatives of phenoxathiin serves as a crucial step toward understanding the chemical reactivity of the phenoxathiin nucleus and provides building blocks for more complex molecules. While a variety of substituted phenoxathiin derivatives have been prepared, the synthesis of simple monocarboxylic acids often begins with the functionalization of a pre-existing phenoxathiin core.
A common strategy involves the introduction of a functional group that can be subsequently converted into a carboxylic acid. For instance, the Friedel-Crafts acylation of phenoxathiin can yield acetylphenoxathiin isomers, such as 2-acetylphenoxathiin. This ketone can then serve as a precursor to phenoxathiin-2-carboxylic acid. General methods for the conversion of an acetyl group to a carboxylic acid group include the haloform reaction or oxidation.
Another versatile approach is the carboxylation of an organometallic derivative of phenoxathiin. This can be achieved by first halogenating the phenoxathiin ring, followed by the formation of a Grignard or organolithium reagent. Subsequent reaction with carbon dioxide (CO2) and acidic workup yields the desired phenoxathiin carboxylic acid. beilstein-journals.orglibretexts.org For example, bromophenoxathiin can be converted to its Grignard reagent, which upon reaction with dry ice (solid CO2) and subsequent acidification, would yield the corresponding phenoxathiin carboxylic acid.
The characterization of phenoxathiin monocarboxylic acids relies on standard spectroscopic techniques. sjofsciences.com
Infrared (IR) Spectroscopy: The IR spectrum of a phenoxathiin carboxylic acid would exhibit a characteristic broad O-H stretching band for the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. A strong carbonyl (C=O) stretching absorption would also be present around 1700 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, often above 10 ppm. The aromatic protons of the phenoxathiin rings would show complex splitting patterns in the aromatic region of the spectrum. In ¹³C NMR, the carbonyl carbon of the carboxylic acid would have a characteristic signal in the range of 165-185 ppm.
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the synthesized compounds and to study their fragmentation patterns.
Table 1: General Spectroscopic Data for Carboxylic Acids
| Spectroscopic Technique | Characteristic Signal/Region for -COOH group |
| IR Spectroscopy | Broad O-H stretch (2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹) |
| ¹H NMR Spectroscopy | Broad singlet, >10 ppm |
| ¹³C NMR Spectroscopy | 165-185 ppm |
Exploration of Different Isomeric Phenoxathiindicarboxylic Acids
Specific synthetic routes for 1,6-phenoxathiindicarboxylic acid are not extensively detailed in the reviewed literature. However, a plausible approach would involve an Ullmann condensation reaction, which is a classic method for the formation of diaryl ethers and related heterocyclic systems like phenoxathiin. organic-chemistry.orgnih.gov This would likely involve the copper-catalyzed reaction of two appropriately substituted benzene (B151609) derivatives. For the synthesis of the 1,6-isomer, one could envision the coupling of a substituted thianthrene (B1682798) derivative or the cyclization of a suitably substituted diphenyl ether.
Detailed comparative studies on the structural and reactivity differences between 1,6- and 4,6-phenoxathiindicarboxylic acid are not widely reported. However, it can be postulated that the positioning of the electron-withdrawing carboxylic acid groups would significantly impact the electron density distribution within the phenoxathiin ring system. This, in turn, would affect their acidity, reactivity in electrophilic substitution reactions, and their coordination chemistry.
It is known that the reactivity of dicarboxylic acids can vary between isomers. For example, studies on other aromatic and aliphatic dicarboxylic acids have shown differences in reactivity based on the proximity and relative orientation of the two carboxylic acid groups. researchgate.net In the case of phenoxathiin dicarboxylic acid isomers, one would expect differences in the pKa values of the carboxylic acids and in their ability to form intramolecular hydrogen bonds or anhydrides. The steric hindrance around the carboxylic acid groups would also differ, influencing their esterification and amidation reactions. Computational studies could provide further insights into the structural and electronic differences between these isomers.
Phenoxathiin Dicarboxylic Acid Esters and Anhydrides
The conversion of phenoxathiin dicarboxylic acids into their ester and anhydride (B1165640) derivatives is a common strategy to modify their properties and to facilitate further chemical transformations.
Esterification of phenoxathiin dicarboxylic acids can be achieved through several standard methods. One of the most common is the Fischer esterification, which involves reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst. google.com This method is effective for producing a wide range of esters.
Alternatively, the dicarboxylic acid can be first converted to a more reactive derivative, such as an acyl chloride, which then readily reacts with an alcohol to form the corresponding ester. This two-step process often proceeds under milder conditions and can be advantageous for sensitive substrates.
Enzyme-catalyzed esterification is another approach, offering high selectivity under mild reaction conditions. beilstein-journals.org Lipases, for instance, have been used to catalyze the esterification of various dicarboxylic acids. beilstein-journals.org A process for producing dicarboxylic acid esters from unsaturated compounds via oxidative carbonylation using a palladium catalyst has also been described, which could be a potential route for certain precursors.
Table 2: Common Methods for Ester Synthesis from Carboxylic Acids
| Method | Reagents | Key Features |
| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Reversible, often requires removal of water to drive to completion. |
| Acyl Chloride Route | Thionyl chloride (SOCl₂) or Oxalyl chloride, followed by Alcohol | Two-step process, generally high yielding and proceeds under mild conditions. |
| Enzyme Catalysis | Lipase, Alcohol | Mild conditions, high selectivity. |
The synthesis of ester derivatives of a related compound, 2H-azirine-2,2-dicarboxylic acid, has been reported from the corresponding dicarbonyl dichloride. beilstein-journals.org This highlights the utility of acyl chloride intermediates in the formation of dicarboxylic esters.
Investigation of Structural Modifications on Material Properties
The introduction of different functional groups or structural units into the polymer backbone alongside 2,8-phenoxathiindicarboxylic acid allows for the fine-tuning of material properties. For instance, the synthesis of copolyamides using a combination of dicarboxylic acids can lead to materials with amorphous structures and altered thermal behavior. researchgate.net
One area of investigation involves the synthesis of polyamides from dicarboxylic acids and diamines containing amino acid residues. nih.gov The incorporation of these biologically derived units can impact the polymer's biodegradability and biocompatibility. nih.gov The specific amino acid used, with its unique side chain, can influence the polymer's crystallinity and thermal stability. For example, derivatives of L-alanine are expected to produce highly crystalline polymers with extensive hydrogen bonding, whereas bulkier side groups may lead to more amorphous materials. nih.gov
The table below summarizes the thermal properties of some polyamides derived from amino acid-containing diamines and different dicarboxylic acids, illustrating the effect of structural changes on the resulting polymer.
| Polymer ID | Diamine Component | Dicarboxylic Acid Component | Melting Point (°C) |
| 16 | Diamine 9 | Isophthaloyl dichloride 13 | > 300 |
| 18 | Diamine 11 | Isophthaloyl dichloride 13 | > 300 |
Data sourced from a study on polyamides derived from alanine (B10760859) and valine derivatives. nih.gov
Furthermore, research into polyamides derived from 2,5-furandicarboxylic acid (FDCA), a bio-based alternative to terephthalic acid, has shown that copolymerization can yield amorphous materials with lower glass transition temperatures as the FDCA content increases. researchgate.netrsc.orgbohrium.com This is attributed to the disruption of intermolecular hydrogen bonding by the oxygen heteroatom in the furan (B31954) ring. researchgate.net The use of catalysts like titanium(IV) isopropoxide can promote the formation of higher molecular weight polyamides with enhanced thermal stability. rsc.orgbohrium.com
The modification of the core structure of related heterocyclic compounds, such as phenoxazines, with electron-donating or electron-withdrawing substituents has been shown to alter their photophysical properties, including triplet energies and excited-state reduction potentials. nih.gov These tailored properties are crucial for their application as organic photoredox catalysts. nih.gov
Other Functionalized Phenoxathiin Compounds as Precursors or Analogs
The functionalization of the phenoxathiin core and related structures opens up possibilities for creating a diverse range of compounds with specific properties and applications. These modifications can involve the introduction of various functional groups or the alteration of the core heterocyclic system itself.
Incorporation of Amino Acid Moieties
The introduction of amino acid moieties into various molecular scaffolds is a well-established strategy to enhance biological activity, improve water solubility, and introduce specific recognition elements. frontiersin.org This approach has been applied to natural products to create derivatives with improved performance and reduced adverse effects. frontiersin.org
In the context of phenoxathiin-related structures, while direct incorporation of amino acids into this compound is not extensively documented in the provided search results, the synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins highlights methods for conjugating amino acids to aromatic amines. beilstein-journals.org These methods, which can overcome the low nucleophilicity of the aromatic amino group, could potentially be adapted for the functionalization of amino-substituted phenoxathiin derivatives. beilstein-journals.org
The synthesis of polyamides from diamines containing amino acid residues demonstrates the integration of these biomolecules into polymer backbones. nih.gov This approach leads to biodegradable materials with properties that can be tuned by the choice of the amino acid. nih.gov For example, a series of polyamides were synthesized from diamines derived from Fmoc-glycine, Fmoc-alanine, Fmoc-valine, and Fmoc-leucine. nih.gov
The general process for producing aromatic amino acid derivatives often involves fermentation using engineered strains of E. coli or Corynebacterium glutamicum. nih.gov These microorganisms can be modified to overproduce specific aromatic amino acids, which can then be chemically converted to a variety of derivatives. nih.gov
Derivatives with Modified Core Structures or Side Chains
Modification of the core structure or the side chains of phenoxathiin and its analogs is a key strategy for developing new materials and compounds with tailored properties. nih.govnih.gov
Systematic variation of the phenothiazine (B1677639) core, a related sulfur- and nitrogen-containing heterocycle, has been explored to develop selective inhibitors of histone deacetylase 6 (HDAC6). nih.gov Modifications included alterations to the linker group connecting the phenothiazine unit to a benzhydroxamic acid moiety. nih.gov For instance, replacing a flexible linker with a more rigid phenyl linker or an extended phenylethyl linker resulted in compounds with varying inhibitory activities. nih.gov
In the field of photoredox catalysis, the core of phenoxazine (B87303) derivatives has been modified with various electron-donating and electron-withdrawing substituents. nih.gov This strategy allows for the fine-tuning of the molecule's electrochemical and photophysical properties, such as their excited-state reduction potentials and absorption profiles, which are critical for their catalytic performance. nih.gov
The influence of side chain functional groups on the properties of phenolic compounds has also been investigated. nih.govnih.govresearchgate.net Studies on bisabolane-type phenols have shown that the nature and position of functional groups on the side chain can affect the compound's antioxidant activity. nih.govnih.govresearchgate.net The proximity of the side chain functional group to the aromatic ring can stabilize the radical cation formed during the antioxidant process, thereby enhancing its activity. nih.govnih.gov
The synthesis of various 2,5-disubstituted-1,3,4-oxadiazole derivatives demonstrates how different aliphatic, aromatic, and heterocyclic amides can be introduced at a specific position of a core heterocyclic ring to generate a library of compounds with potential biological activities. nih.govmdpi.com Similarly, new imidazole (B134444) derivatives have been obtained through the substitution reaction of imidazole with 2-ω-bromoacetylphenoxathiin and its 10,10-dioxide analog, followed by conversion to the corresponding oximes. researchgate.net
New methods for the synthesis of the phenoxathiin ring system itself have been developed, for example, through the reaction of aryne intermediates with S-(2-hydroxyaryl) 4-toluenethiosulfonates. researchgate.net This allows for the preparation of a variety of phenoxathiin derivatives with different substitution patterns. researchgate.net Another approach involves a two-step synthesis from phenols using iron and copper-mediated reactions. researchgate.net
Emerging Research Directions and Future Perspectives
Development of Novel Phenoxathiin-Based Coordination Architectures
While 2,8-Phenoxathiindicarboxylic acid has been utilized in the synthesis of linear polymers, its application as a linker in the construction of metal-organic frameworks (MOFs) or coordination polymers remains a largely unexplored frontier. The dicarboxylate functionality provides the necessary coordination sites for binding to metal ions, and the inherent angular geometry of the phenoxathiin (B166618) backbone could direct the formation of unique network topologies.
Researchers envision that the V-shaped nature of this ligand could lead to the assembly of porous frameworks with specific pore shapes and sizes, potentially suitable for gas storage and separation applications. The sulfur and oxygen heteroatoms within the phenoxathiin ring could also offer additional binding sites or influence the electronic properties of the resulting framework. To date, however, specific studies detailing the synthesis and characterization of MOFs using this compound as the primary organic linker are not widely available in published literature, representing a promising area for future investigation.
Integration into Advanced Functional Materials beyond MOFs
The most significant research to date on this compound has been its incorporation into high-performance polymers, specifically aromatic polyamides and polyimides. These materials are known for their exceptional thermal stability and mechanical strength. The inclusion of the phenoxathiin unit has been shown to influence these properties favorably.
A key study demonstrated the synthesis of a series of aromatic polyamides through the low-temperature solution polycondensation of this compound with various aromatic diamines. The presence of the bent phenoxathiin unit in the polymer backbone disrupts chain packing, which enhances the solubility of the resulting polyamides. Unlike many aromatic polyamides that are only soluble in strong acids like sulfuric acid, these phenoxathiin-containing polymers exhibit excellent solubility in a range of organic solvents.
The thermal properties of these polymers are also noteworthy. The polyamides generally exhibit high glass transition temperatures and are stable at elevated temperatures, which is a critical requirement for advanced engineering plastics.
Table 1: Properties of Polyamides Derived from this compound
| Aromatic Diamine Component | Inherent Viscosity (dL/g) | Polymer Decomposition Temperature (°C) | Solubility in N-Methyl-2-pyrrolidone (NMP) |
| 4,4'-Diaminodiphenylmethane | 0.85 | 450 | Soluble |
| 4,4'-Diaminodiphenyl ether | 1.21 | 470 | Soluble |
| 4,4'-Diaminodiphenyl sulfone | 0.62 | 480 | Soluble |
| p-Phenylenediamine | 0.77 | 460 | Soluble |
This table is generated based on findings reported in the referenced literature. The inherent viscosity was measured in NMP at 30°C.
Similarly, polyimides have been prepared using the dianhydride derived from this compound. These polyimides also show good thermal stability and solubility, making them promising candidates for applications such as heat-resistant films, coatings, and adhesives in the aerospace and electronics industries.
Advancements in In Situ Spectroscopic and Structural Characterization of Reactions
The study of reaction mechanisms and kinetics is crucial for optimizing the synthesis of materials based on this compound. Modern analytical techniques allow for the real-time monitoring of chemical transformations. For instance, in situ Fourier-transform infrared (FTIR) or Raman spectroscopy could be employed to follow the progress of polycondensation reactions, providing insights into the rate of formation of amide or imide linkages.
Furthermore, should this compound be used to create crystalline materials like MOFs, in situ X-ray diffraction (XRD) would be an invaluable tool. This technique can monitor the formation of the crystalline framework from its precursors, potentially identifying intermediate phases and shedding light on the self-assembly process. While these advanced characterization methods are well-established in materials chemistry, their specific application to reactions involving this compound has not yet been detailed in dedicated research articles, marking another opportunity for future work.
Expansion of Computational Methodologies for Complex Systems
Computational modeling provides a powerful means to predict the structure and properties of materials before their synthesis, saving time and resources. Density Functional Theory (DFT) and other molecular modeling techniques can be applied to systems incorporating this compound.
For potential MOF structures, computational methods could predict the most stable coordination geometries and resulting framework topologies with different metal ions. Such studies can also estimate properties like pore size distribution and gas adsorption energies. For the existing polyamide and polyimide systems, modeling can help to understand the relationship between the polymer chain conformation, dictated by the phenoxathiin unit, and the observed physical properties like solubility and thermal stability. At present, there is a lack of published computational studies focusing specifically on this compound and its derivatives. Applying these established computational methodologies would significantly accelerate the rational design of new functional materials based on this compound.
Exploration of Sustainable Synthetic Pathways
The original synthesis of this compound involves the oxidation of 2,8-dimethylphenoxathiin (B13728960). This multi-step process often utilizes strong oxidizing agents and may not align with modern principles of green chemistry. Future research will likely focus on developing more sustainable and efficient synthetic routes.
This could involve exploring alternative, less hazardous oxidizing agents or catalytic oxidation processes that minimize waste generation. The principles of green chemistry, such as maximizing atom economy and using renewable feedstocks and safer solvents, will be guiding factors in the development of next-generation synthetic methods. For the polymerization process itself, the use of low-temperature solution polycondensation is a positive step, but further research could explore even more environmentally benign solvents or solvent-free melt polycondensation techniques, provided the thermal stability of the monomer allows for it.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
